2-Allyl-6-t-butylphenol

Description

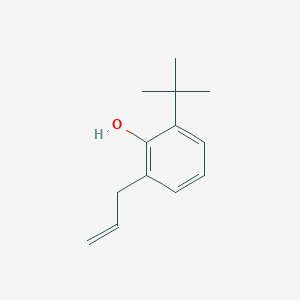

2-Allyl-6-t-butylphenol, with the chemical formula C13H18O, is a notable member of the hindered phenol (B47542) family. nist.govnist.gov Its structure is characterized by a phenol ring substituted with an allyl group at the 2-position and a tert-butyl group at the 6-position. This specific arrangement of functional groups is central to its chemical behavior and utility.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 3354-55-0 |

| Molecular Formula | C13H18O |

| Molecular Weight | 190.28 g/mol |

| Appearance | - |

| Boiling Point | - |

| Melting Point | - |

| Solubility | - |

Hindered phenols are a class of phenolic compounds characterized by the presence of bulky alkyl groups, typically tert-butyl groups, at one or both ortho positions relative to the hydroxyl group. mfa.org This steric hindrance significantly influences the reactivity of the phenolic proton, making these compounds excellent radical scavengers. mfa.org They are widely recognized for their antioxidant properties, which stem from their ability to donate a hydrogen atom to a free radical, thereby neutralizing it and forming a stable phenoxyl radical that does not readily participate in further propagation reactions. mfa.orgacs.org

This compound fits squarely within this class, with the tert-butyl group providing the characteristic steric shielding. The presence of the allyl group, however, introduces an additional reactive site, expanding its synthetic potential beyond that of simple hindered phenols like 2,6-di-tert-butylphenol. nih.govwikipedia.org

The dual functionality of this compound—the hindered phenolic hydroxyl group and the reactive allyl group—makes it a versatile intermediate in organic synthesis. The allyl group can undergo a wide range of chemical transformations, including oxidation, reduction, addition reactions, and polymerization, allowing for the introduction of diverse functionalities.

In industrial chemistry, hindered phenols are crucial as antioxidants and stabilizers in polymers, fuels, and lubricants to prevent oxidative degradation. mfa.orgvinatiorganics.com While specific large-scale industrial uses for this compound are not as widely documented as for compounds like BHT (butylated hydroxytoluene), its structural motifs suggest potential applications as a monomer or a precursor to more complex antioxidants and stabilizers. For instance, the allyl group could be used to graft the antioxidant moiety onto a polymer backbone.

The synthesis of hindered phenols, in general, has been a topic of interest for many decades, driven by the need for effective antioxidants. acs.orggoogle.com The alkylation of phenols is a common synthetic route. cnchemshop.comacs.org The synthesis of ortho-allyl phenols can be achieved through various methods, including the Claisen rearrangement of allyl phenyl ethers. A common route to this compound likely involves the allylation of 2-tert-butylphenol. prepchem.com

Emerging research appears to focus on leveraging the unique combination of the hindered phenol and the allyl group. Studies have explored the synthesis of derivatives of this compound for various applications. For example, it has been used as a starting material in the synthesis of more complex molecules with potential biological activity. prepchem.comgoogle.com Research into eugenol-related compounds, which share the allyl phenol substructure, has investigated their antioxidant and pro-oxidant activities, suggesting that the interplay of these functionalities can lead to complex biological effects. nih.gov

The study of this compound and related compounds contributes to a deeper understanding of structure-activity relationships in hindered phenols. The presence of the allyl group can modulate the antioxidant activity and introduce new reaction pathways. This has implications for the design of novel antioxidants with tailored properties, such as improved solubility or compatibility with specific matrices.

Furthermore, the synthetic versatility of this compound makes it a valuable tool for creating complex molecular architectures. This is relevant in fields such as materials science, where new monomers and functional additives are constantly sought, and in medicinal chemistry, where the hindered phenol moiety is explored for its potential therapeutic effects. mdpi.commdpi.com

Table 2: Mentioned Chemical Compounds

| Compound Name | CAS Number |

|---|---|

| This compound | 3354-55-0 |

| 2-tert-Butylphenol | 88-18-6 |

| 2,6-Di-tert-butylphenol | 128-39-2 |

| Butylated hydroxytoluene (BHT) | 128-37-0 |

| Eugenol | 97-53-0 |

| 2-allyl-4-X-phenols | (Varies) |

| 5-hexynoyl chloride | 927-73-1 |

| Allyl bromide | 106-95-6 |

| Potassium carbonate | 584-08-7 |

| Acetone | 67-64-1 |

| Ethyl acetate | 141-78-6 |

| Hexane | 110-54-3 |

| Phenol | 108-95-2 |

| Isobutylene | 115-11-7 |

| Aluminum phenoxide | 22409-17-0 |

| 2,4-di-tert-butylphenol | 96-76-4 |

| 4-allyl-2,6-di-t-butylphenol | 13677-69-5 |

Properties

Molecular Formula |

C13H18O |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

2-tert-butyl-6-prop-2-enylphenol |

InChI |

InChI=1S/C13H18O/c1-5-7-10-8-6-9-11(12(10)14)13(2,3)4/h5-6,8-9,14H,1,7H2,2-4H3 |

InChI Key |

JHCFLUGYQKACEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1O)CC=C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Allyl 6 T Butylphenol

Direct C-Allylation Strategies from Phenolic Precursors

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, and its application in the allylation of phenols offers an atom-economical route to substituted phenolic compounds. This section explores various metal-catalyzed pathways for the direct C-allylation of phenolic precursors to yield 2-allyl-6-tert-butylphenol.

Metal-Catalyzed C-Allylation Pathways

Transition metal catalysis provides a versatile platform for the selective C-H allylation of phenols. Palladium and ruthenium complexes, in particular, have been extensively studied for their ability to catalyze such transformations with high efficiency and selectivity.

Palladium-catalyzed C-H activation is a prominent method for the direct allylation of arenes. The success of these reactions is highly dependent on the choice of ligands and reagents, which influence the reactivity and selectivity of the catalytic system. While direct palladium-catalyzed allylation of 2-tert-butylphenol to 2-allyl-6-tert-butylphenol is not extensively documented, principles from related transformations on other aromatic substrates can be applied.

The catalytic cycle for palladium-catalyzed direct allylation is believed to proceed through a C-H activation step to form a palladacycle intermediate. The choice of ligand is crucial in facilitating this step and preventing catalyst decomposition. Mono-N-protected amino acids and 2-pyridone ligands have been shown to be effective in promoting C-H activation. For instance, the use of an electron-deficient 2-pyridone ligand has been identified as optimal for enabling tertiary C-H activation in some systems.

Reagent optimization also plays a critical role. Silver salts are often employed as additives in palladium-catalyzed C-H activation reactions, sometimes in superstoichiometric amounts, to facilitate the C-H cleavage step. The selection of the appropriate palladium precursor, such as Pd(OAc)₂, and the use of a suitable base are also key parameters that need to be optimized for efficient catalysis. Two complementary strategies have been developed for the C- and O-allylation of phenols via a common π-allyl Pd complex. nih.gov A study of the equilibrium between the two allylation products revealed that the O-allylated compound was the kinetic product and the C-allylated compound the thermodynamic product. nih.gov

Table 1: Key Parameters in Palladium-Catalyzed C-H Allylation

| Parameter | Role and Optimization Considerations |

| Palladium Precursor | Pd(OAc)₂, Pd(TFA)₂, PdCl₂, PdBr₂ are common precursors. Pd(OAc)₂ is often optimal. |

| Ligand | Mono-N-protected amino acids, 2-pyridones, and phosphine ligands can be used to stabilize the palladium catalyst and promote C-H activation. Electron-deficient ligands can be beneficial. |

| Reagent/Additive | Silver salts (e.g., Ag₂CO₃, AgTFA) are often used to facilitate C-H cleavage. |

| Base | A suitable base is required to neutralize the acid generated during the reaction. |

| Solvent | The choice of solvent can influence the solubility of the catalyst and reagents, and affect the reaction rate and selectivity. |

Ruthenium catalysts offer a complementary approach to palladium for C-H functionalization reactions. While specific examples of ruthenium-catalyzed C-allylation of 2-tert-butylphenol are not prevalent in the literature, mechanistic studies on related ruthenium-catalyzed ortho-alkylation and arylation reactions provide valuable insights into the potential pathways and selectivity.

The mechanism of ruthenium-catalyzed C-H activation often involves the formation of a cyclometalated ruthenium(II) complex through a base-assisted concerted metalation-deprotonation (CMD) pathway. The hydroxyl group of the phenol (B47542) can act as a directing group, facilitating the ortho-C-H activation. Mechanistic studies on related reactions have identified C-H ruthenation as the rate-limiting step.

The selectivity of ruthenium-catalyzed reactions is influenced by both electronic and steric factors. The bulky tert-butyl group in 2-tert-butylphenol is expected to sterically hinder the ortho position, potentially influencing the regioselectivity of the allylation. However, the directing effect of the hydroxyl group generally favors ortho-functionalization.

Besides palladium and ruthenium, other transition metals have been explored for the ortho-functionalization of phenols, which could potentially be applied to the synthesis of 2-allyl-6-tert-butylphenol.

Copper: Copper(II) chloride, in the presence of triphenylphosphine, has been shown to catalyze the intermolecular ortho-acylation of phenols with aryl aldehydes. nih.govrsc.org While this is not a direct allylation, it demonstrates the potential of copper to mediate ortho-selective C-C bond formation in phenols. A copper-catalyzed ortho-selective C-H bond alkylation of naphthols and phenols has also been reported, providing a route to ortho-substituted phenol derivatives. nih.gov

Rhodium: Rhodium catalysts, such as [RhCl(PPh₃)₃] or [{RhCl(COD)}₂], have been used for the ortho-selective intermolecular arylation of phenols. acs.orgnih.gov More recently, a Rh(III)-catalyzed ortho-heteroarylation of phenols with electron-rich heteroarenes has been developed. rsc.org A mild and efficient Rh(III)-catalyzed C-H olefination of N-phenoxyacetamides to synthesize ortho-alkenyl phenols has also been reported. nih.govacs.org

Iron: Iron-catalyzed ortho-allylation of aromatic carboxamides with allyl ethers has been demonstrated, proceeding via an iron-catalyzed C-H activation. nih.gov Additionally, an iron porphyrin catalyst has been shown to be effective for the chemo- and regio-selective ortho C–H bond functionalization of phenols and naphthols with diazo compounds. rsc.org

Iridium: Iridium catalysts have been used for the ortho-borylation of arenes, where a hydrosilyl group directs the functionalization to the ortho position. acs.org This strategy has been applied to the one-pot ortho-borylation of phenols.

Cobalt: While less common for this specific transformation, cobalt catalysis has seen a recent upsurge in allylic functionalization reactions. rsc.org A dual cobalt and chromium photoredox-catalyzed allylation of aldehydes with allenes has been developed. organic-chemistry.org

Indium: A highly regiospecific and site-selective C-H allylation of phenols with vinyldiazo compounds catalyzed by In(OTf)₃ has been reported. rsc.orgresearchgate.net

Rhenium: Dirhenium decacarbonyl (Re₂(CO)₁₀) has been used as a catalyst for the ortho-alkylation of phenols with alkenes. orgsyn.org This reaction is highly selective for the ortho position and mono-alkylation. orgsyn.org

Ortho-Alkylation Approaches with Acidic Catalysts

Traditional methods for introducing alkyl groups onto an aromatic ring often rely on acid catalysis. Friedel-Crafts alkylation and its variants are classic examples of this approach.

The Friedel-Crafts alkylation is a fundamental reaction in organic chemistry for the formation of C-C bonds to an aromatic ring. wikipedia.orgbyjus.com In the context of synthesizing 2-allyl-6-tert-butylphenol, this would involve the reaction of 2-tert-butylphenol with an allylating agent in the presence of a Lewis acid catalyst.

The mechanism involves the generation of a carbocation from the alkylating agent, which then acts as an electrophile and attacks the electron-rich aromatic ring of the phenol. cerritos.edulibretexts.org The hydroxyl group of the phenol is a strong activating group and directs electrophilic substitution to the ortho and para positions. The bulky tert-butyl group at the 2-position provides significant steric hindrance, which can influence the regioselectivity of the reaction, often favoring substitution at the less hindered para position. However, by carefully selecting the Lewis acid catalyst and reaction conditions, the formation of the ortho-allylated product can be promoted.

Common Lewis acid catalysts for Friedel-Crafts reactions include aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and boron trifluoride (BF₃). wikipedia.orgcerritos.edu The choice of catalyst can significantly impact the outcome of the reaction. For instance, Zr-containing Beta zeolites have been found to be effective for the selective alkylation of phenol with tert-butanol, with both Brønsted and Lewis acid sites contributing to the catalytic activity. rsc.org A cooperative dual catalytic system of palladium on carbon (Pd/C) and scandium trifluoromethanesulfonate (Sc(OTf)₃) has been shown to promote the regioselective ortho-alkylation of phenols. nih.govnih.govfigshare.com

Table 2: Comparison of Synthetic Methodologies for 2-Allyl-6-tert-butylphenol

| Methodology | Catalyst/Reagent | Advantages | Disadvantages |

| Palladium-Catalyzed C-Allylation | Pd(OAc)₂, Ligands (e.g., 2-pyridones) | High selectivity, mild reaction conditions. | Often requires expensive ligands and additives (e.g., silver salts). |

| Ruthenium-Catalyzed C-Allylation | Ruthenium complexes | Complementary to palladium, potential for high ortho-selectivity. | Fewer direct examples for phenol allylation, mechanism can be complex. |

| Other Transition Metal Catalysis | Cu, Rh, Fe, Ir, Co, In, Re complexes | Broad range of potential catalysts, can offer unique reactivity. | Often less developed for this specific transformation, may require specific directing groups. |

| Friedel-Crafts Alkylation | Lewis acids (e.g., AlCl₃, FeCl₃, zeolites) | Well-established methodology, readily available catalysts. | Can suffer from poor regioselectivity (ortho vs. para), potential for polyalkylation and carbocation rearrangements. |

Claisen Rearrangement as a Regioselective Synthetic Route

The Claisen rearrangement is a powerful and highly regioselective method for forming carbon-carbon bonds, and it serves as a primary route for the synthesis of 2-allylphenols from allyl phenyl ether precursors. organic-chemistry.org This intramolecular process reliably places the allyl group at the ortho position of the phenol.

The thermal aromatic Claisen rearrangement is a concerted, pericyclic princeton.eduprinceton.edu-sigmatropic rearrangement. libretexts.orgucalgary.ca When an allyl aryl ether, such as allyl 2-t-butylphenyl ether, is heated to high temperatures (typically over 200°C), it undergoes an intramolecular rearrangement. libretexts.orgchempedia.info The reaction proceeds through a six-membered cyclic transition state, where the C-O bond of the ether cleaves as a new C-C bond forms between the terminal carbon of the allyl group and the ortho carbon of the aromatic ring. libretexts.orglibretexts.org

This process initially yields a non-aromatic dienone intermediate, which rapidly tautomerizes to restore the aromaticity of the ring, resulting in the stable 2-allyl-6-t-butylphenol product. ucalgary.calibretexts.org The intramolecular nature of the reaction ensures high regioselectivity for the ortho position, provided it is unsubstituted.

A significant drawback of the thermal Claisen rearrangement is the high temperature required. To overcome this, various catalysts have been developed to accelerate the reaction, allowing it to proceed under milder conditions. acs.org

Lewis Acid Catalysis: Lewis acids such as boron trichloride (BCl₃), aluminum chloride (AlCl₃), and titanium tetrachloride (TiCl₄) are effective catalysts for the aromatic Claisen rearrangement. acs.orgresearchgate.net They are believed to coordinate to the ether oxygen, weakening the C-O bond and facilitating the princeton.eduprinceton.edu-sigmatropic shift at significantly lower temperatures. Recent advancements include the use of electrogenerated boron-based Lewis acids, which can catalyze the rearrangement in minutes at ambient temperature. acs.orgacs.org

Solid Acid Catalysis: In line with green chemistry principles, solid acids have been employed to catalyze the Claisen rearrangement. Heteropolyacids supported on materials like hexagonal mesoporous silica (HMS) have been shown to be efficient and reusable catalysts, providing 100% selectivity for the rearranged 2-allylphenol product from the corresponding ether. acs.orgias.ac.in

Transition Metal Catalysis: Various transition metal complexes involving copper, palladium, and ruthenium have also been reported to catalyze Claisen rearrangements. universiteitleiden.nlelsevierpure.comrsc.org These systems can offer unique reactivity and, in some cases, provide a pathway for developing enantioselective variants of the reaction, which is of significant interest in the synthesis of chiral molecules. elsevierpure.comrsc.org

Table 1: Overview of Catalysts for Claisen Rearrangement of Allyl Aryl Ethers

| Catalyst Type | Examples | Typical Conditions | Reference |

|---|---|---|---|

| Lewis Acids | BCl₃, AlCl₃, BF₃ | Lower temperatures (e.g., 10-80°C) | acs.orgacs.orgresearchgate.net |

| Solid Acids | DTP/HMS, Acid-treated clays | 100-150°C, reusable catalyst | acs.orgias.ac.in |

| Transition Metals | Copper(II) complexes, Palladium catalysts | Varies (often ambient to moderate heat) | universiteitleiden.nlrsc.org |

| Electrogenerated | Boron-based Lewis Acid | Ambient temperature (30°C) | acs.org |

Catalyzed Claisen Rearrangement Systems

Heterogeneous Solid Acid Catalysts (e.g., K-10 Clay, Sulfated Zirconia, Mesoporous Silica)

Heterogeneous solid acid catalysts are advantageous due to their ease of separation from the reaction mixture, potential for regeneration, and reduced environmental impact. Materials like Montmorillonite K-10 clay, sulfated zirconia, and mesoporous silica have demonstrated high efficiency in acid-catalyzed reactions, including acylations and alkylations that are central to forming precursors. sapub.orgrsc.org

Montmorillonite K-10 Clay : This acidic clay is an efficient catalyst for various organic transformations. rsc.org In the context of this compound synthesis, it can be employed to catalyze the Claisen rearrangement. Its layered structure and acidic sites facilitate the protonation steps that can lower the activation energy of the rearrangement.

Sulfated Zirconia : Known for its superacidic properties, sulfated zirconia is a powerful catalyst for reactions like isomerization and alkylation. sapub.org Its strong acid sites can effectively promote the vinatiorganics.comvinatiorganics.com-sigmatropic shift required for the Claisen rearrangement, often under milder conditions than purely thermal methods.

Mesoporous Silica : Materials such as MCM-41 or silica-pillared clays, sometimes incorporating metals like iron or aluminum, offer high surface areas and tunable pore sizes. iaea.orgrsc.org These properties are crucial for catalytic activity, allowing for efficient interaction between the substrate (2-tert-butylphenyl allyl ether) and the active acid sites. For instance, mesoporous Al-incorporated silica-pillared clays have shown high yields in related hydroxyalkylation of phenol. rsc.org

The performance of these catalysts is often evaluated based on substrate conversion and selectivity towards the desired ortho-allylated product.

| Catalyst | Key Features | Typical Application in Related Syntheses |

|---|---|---|

| Montmorillonite K-10 | Acidic clay, layered structure | Catalyzes acylation and alkylation reactions rsc.org |

| Sulfated Zirconia | Solid superacid, strong Lewis and Brønsted acid sites | Used in alkylation, isomerization, and cracking sapub.orgijarse.com |

| Mesoporous Silica (e.g., Al-SPC) | High surface area, uniform pore structure, tunable acidity | Catalyzes hydroxyalkylation of phenols with high yield and selectivity rsc.org |

Homogeneous Acid Catalysts in Claisen Rearrangement

Homogeneous catalysts, typically Lewis acids, operate in the same phase as the reactants and can significantly accelerate the Claisen rearrangement. Transition-metal complexes and other Lewis acids can coordinate to the ether oxygen, weakening the C-O bond and facilitating the rearrangement at lower temperatures than the uncatalyzed thermal reaction. acs.org Compounds capable of hydrogen-bonding, such as ureas and thioureas, have also been studied for their ability to induce modest rate accelerations by stabilizing the transition state. nih.gov The use of guanidinium ions as hydrogen-bond donor catalysts has been shown to be effective for the vinatiorganics.comvinatiorganics.com-sigmatropic rearrangement of various substituted allyl vinyl ethers. nih.gov

Influence of Catalyst Structure on Reaction Kinetics and Atom Economy

The physical and chemical structure of a catalyst is paramount in determining its effectiveness.

Reaction Kinetics : For heterogeneous catalysts, properties like high surface area, large pore volume, and the uniform distribution of acidic sites are prerequisites for high activity. researchgate.net These features ensure that the reactant molecules have ample access to the catalytic sites, thereby increasing the reaction rate. In homogeneous catalysis, the strength of the Lewis acid or the hydrogen-bond donor directly influences the degree of activation of the allyl ether substrate and thus the reaction kinetics. nih.gov Polar solvents can also accelerate the reaction. byjus.com

Atom Economy : The goal of achieving high atom economy is to maximize the incorporation of reactant atoms into the final product. The selectivity of the catalyst is crucial. An ideal catalyst for the synthesis of this compound directs the Claisen rearrangement exclusively to the ortho position, preventing the formation of the para-isomer or other byproducts. Solid acid catalysts can be designed to have specific pore sizes that favor the formation of a particular isomer, thus enhancing selectivity and atom economy. researchgate.net The recyclability of heterogeneous catalysts also contributes to a more sustainable and economically viable process. nih.gov

Mechanistic Elucidation of Claisen Rearrangement Towards this compound

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction. wikipedia.org The transformation of 2-tert-butylphenyl allyl ether to this compound is a specific example of an aromatic Claisen rearrangement.

The reaction is a vinatiorganics.comvinatiorganics.com-sigmatropic rearrangement, a type of pericyclic reaction that proceeds through a concerted mechanism. wikipedia.orglibretexts.org This means that all bond breaking and bond forming occur in a single, cyclic transition state. byjus.comlibretexts.org The mechanism involves the movement of six electrons in a six-membered ring. libretexts.org

Transition State : The reaction proceeds through a highly ordered, chair-like cyclic transition state. organic-chemistry.org

Intermediate Formation : The concerted electron movement results in the breaking of the C-O bond of the ether and the formation of a new C-C bond between the terminal carbon of the allyl group and the ortho-carbon of the benzene ring. libretexts.org This initially forms a non-aromatic intermediate, a substituted cyclohexadienone.

Rearomatization : The cyclohexadienone intermediate rapidly undergoes tautomerization to restore the aromaticity of the phenol ring. byjus.comorganic-chemistry.org A proton shift from the ortho position to the oxygen atom yields the final, stable this compound product.

Isotopic labeling studies have confirmed this intramolecular mechanism. For instance, when an allyl group labeled with ¹⁴C at the terminal carbon is used, the resulting ortho-allylphenol has the ¹⁴C label exclusively bonded to the ring, confirming the concerted pathway. libretexts.orglibretexts.org

Synthesis of Key Intermediates and Related Hindered Phenols

The synthesis of this compound is predicated on the availability of its precursor, 2-tert-butylphenol.

Alkylation of Phenol to Form Tert-Butylphenol Derivatives

The tert-butylation of phenol is a classic Friedel-Crafts alkylation reaction, typically catalyzed by an acid. researchgate.net The reaction involves the electrophilic substitution of a tert-butyl group onto the phenol ring.

Reactants : Phenol is reacted with an alkylating agent such as isobutene, tert-butyl alcohol (TBA), or methyl tertiary butyl ether (MTBE). vinatiorganics.comresearchgate.netwikipedia.orgiip.res.in

Catalysts : A wide range of catalysts can be used. Homogeneous catalysts include Brønsted acids (H₂SO₄, H₃PO₄) and Lewis acids (AlCl₃, BF₃). ijarse.com However, due to their corrosive nature and separation difficulties, heterogeneous solid acid catalysts are often preferred. ijarse.com These include zeolites, cation-exchange resins, heteropoly acids, and modified clays. ijarse.comresearchgate.netnih.gov

Products : The reaction typically yields a mixture of 2-tert-butylphenol, 4-tert-butylphenol, and di-substituted products like 2,4-di-tert-butylphenol. vinatiorganics.comijarse.com The selectivity for the desired 2-tert-butylphenol can be controlled by adjusting reaction conditions such as temperature, pressure, catalyst choice, and the molar ratio of reactants. vinatiorganics.comijarse.comgoogle.com For example, using an aluminum phenoxide catalyst can selectively produce 2,6-di-tert-butyl phenol. google.com

| Alkylation Method | Alkylating Agent | Catalyst Type | Key Outcome/Observation |

|---|---|---|---|

| Acid-catalyzed alkylation | Isobutene | Acid Catalysts | Produces 2-tert-butylphenol and 4-tert-butylphenol vinatiorganics.comwikipedia.org |

| Friedel-Crafts Alkylation | Tert-butyl alcohol (TBA) | Zeolites, Ionic Liquids | Zeolite Beta shows high activity; ionic liquids offer a recyclable system researchgate.netnih.gov |

| Alkylation with Ether | Methyl tertiary butyl ether (MTBE) | Sulfonic acid functionalized carbon composite | Provides >99% conversion with high selectivity for p-tert-butyl phenol google.com |

| Dehydration/Alkylation | Tert-butyl alcohol (TBA) | Phosphorus pentoxide | Eco-friendly process with phosphoric acid as a byproduct google.com |

Nitrosation and Reduction Pathways for Aminophenol Precursors

Aminophenols are important precursors in various chemical syntheses. Their preparation from hindered phenols involves a two-step process of nitrosation followed by reduction.

Nitrosation : Hindered phenols, such as 3,5-di-tert-butylphenol, can undergo C-nitrosation. This electrophilic substitution reaction typically involves an attack on the aromatic ring by a nitrosating agent like NO⁺. nih.gov The reaction is influenced by the steric hindrance from the bulky alkyl groups and the electronic effects of the substituents. The hydroxyl group directs the electrophilic attack preferably to the para position. nih.gov

Reduction : The resulting nitrosophenol (or a nitrophenol, if nitration is performed instead) can then be reduced to the corresponding aminophenol. A common method for this reduction is catalytic hydrogenation. For instance, the reduction of nitrophenols to aminophenols can be achieved using catalysts like gold nanoparticles supported on graphitic carbon nitride (Au/g-C₃N₄) in the presence of a reducing agent. researchgate.net This pathway provides a route to aminophenol derivatives from hindered phenol starting materials.

Flow Chemistry and Continuous Processing in Synthesis

Flow chemistry and continuous processing represent a paradigm shift in modern synthetic organic chemistry, offering significant advantages over traditional batch methods, particularly for reactions requiring precise control over temperature, pressure, and reaction time. The synthesis of this compound, which is achieved through the thermal Claisen rearrangement of its precursor, allyl 2-tert-butylphenyl ether, is an ideal candidate for this technology.

The Claisen rearrangement is a thermally driven, pericyclic reaction that typically requires high temperatures, often in the range of 185-225°C, to proceed efficiently. tue.nl In conventional batch reactors, maintaining uniform heating and controlling exothermic events on a large scale can be challenging, potentially leading to the formation of byproducts and safety hazards. Continuous-flow reactors, particularly microreactors, circumvent these issues by virtue of their high surface-area-to-volume ratio. wikipedia.org This characteristic allows for extremely efficient heat transfer, enabling rapid heating to superheated conditions and precise temperature control, which can dramatically accelerate reaction rates while minimizing degradation. tue.nlacs.org

Research into the aromatic Claisen rearrangement under continuous-flow conditions has demonstrated the profound impact of this technology. For the parent reaction involving allyl phenyl ether, studies have shown that quantitative conversion to 2-allylphenol can be achieved in a matter of minutes, a significant improvement over the hours often required in batch processing. tue.nl In a typical setup, a solution of the starting ether is pumped through a heated, pressurized capillary or microreactor. The application of high pressure allows the solvent to be heated far beyond its normal boiling point, facilitating the use of very high temperatures (e.g., 300°C) safely and effectively. tue.nlscispace.com This combination of high temperature and short residence time not only increases throughput but also can enhance selectivity by minimizing the time the product is exposed to harsh conditions.

For the synthesis of this compound, a continuous-flow process would involve pumping a solution of allyl 2-tert-butylphenyl ether through a heated reactor coil. The precise control over temperature and residence time would allow for the optimization of the rearrangement to maximize the yield of the desired ortho-allyl product. The ability to operate at temperatures exceeding 300°C under pressure can accelerate the rearrangement by orders of magnitude compared to batch conditions. tue.nl

The table below illustrates typical findings from research on the thermal Claisen rearrangement of allyl phenyl ether in a microflow system, demonstrating the relationship between temperature, residence time, and product yield. These conditions serve as a strong model for the potential optimization of this compound synthesis.

Table 1: Effect of Temperature and Residence Time on the Flow Synthesis of 2-Allylphenol via Claisen Rearrangement

| Temperature (°C) | Residence Time (min) | Pressure (bar) | Yield (%) |

| 250 | 16 | 100 | >99 |

| 275 | 8 | 100 | >99 |

| 300 | 4 | 100 | >99 |

This table is interactive. Click on the headers to sort the data. The data is representative of findings for the rearrangement of allyl phenyl ether in a microflow reactor system. tue.nl

Chemical Reactivity and Transformation Mechanisms of 2 Allyl 6 T Butylphenol

Reactions of the Allyl Moiety

The allyl group is a key site of reactivity, offering a carbon-carbon double bond that can participate in a variety of transformations for molecular elaboration.

The double bond of the allyl group is susceptible to addition reactions, following electrophilic, nucleophilic, and radical mechanisms.

Electrophilic Addition : The allyl double bond can react with electrophiles. A documented example is the electrophilic addition of butyl chloride to 2-allylphenol in the presence of sulfur trioxide. This reaction proceeds via the activation of the alkylating agent by SO3, increasing its electrophilicity and enabling addition across the double bond researchgate.net. In general, the reaction of an alkene with an electrophile (E+) proceeds through a carbocation intermediate, which is then attacked by a nucleophile (Nu-). The regioselectivity of such additions typically follows Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms.

Nucleophilic Addition : While alkenes are electron-rich and thus not typically reactive towards nucleophiles, nucleophilic addition can occur if the double bond is first activated. youtube.comyoutube.com This can happen after isomerization of the allyl group to the conjugated 1-propenyl group, which places the double bond in conjugation with the aromatic ring. This conjugated system can then potentially undergo nucleophilic attack, such as in a Michael-type addition, particularly if the phenolic hydroxyl group is deprotonated, increasing the electron-donating character of the ring. Strong nucleophiles are required for such reactions, which involve the attack of the nucleophile on the carbon-carbon double bond. youtube.comyoutube.com

Radical Addition : Radical additions to the allyl group can be initiated by radical initiators. This type of reaction proceeds via a free-radical chain mechanism. For example, the addition of HBr in the presence of peroxides occurs via an anti-Markovnikov mechanism, where the bromine atom adds to the terminal carbon of the double bond.

The allyl group in 2-allylphenols can undergo isomerization to form the thermodynamically more stable internal alkene, (E/Z)-2-(prop-1-en-1-yl)-6-tert-butylphenol. This process moves the double bond into conjugation with the aromatic ring. This transformation is often catalyzed by transition metal complexes, such as those of palladium, rhodium, or ruthenium. The reaction mechanism can involve the formation of an intermediate π-allyl(hydrido)metal complex or a sigmatropic researchgate.netorganic-chemistry.org hydrogen shift within a π-olefin-metal complex. Strong bases like potassium hydroxide (KOH) can also catalyze this isomerization, though often requiring higher temperatures. nih.gov High temperatures generally favor the isomerization of allyl groups. nih.gov

Table 1: Catalysts and Conditions for Allyl Group Isomerization

| Catalyst Type | Example Catalyst | Typical Conditions | Product |

|---|---|---|---|

| Transition Metal | PdCl2(PhCN)2 | Boiling benzene | (Z)- and (E)-Phenyl prop-1-enyl ethers (from allyl phenyl ether) researchgate.net |

| Transition Metal | Ruthenium complexes (e.g., RuCl2(PPh3)3) | Ethanol or methanol solvent | Isomerized products (e.g., from eugenol) researchgate.net |

| Strong Base | Potassium Hydroxide (KOH) | High temperature | 1-Propenylbenzene derivatives nih.gov |

The ortho-positioning of the allyl and hydroxyl groups makes 2-allyl-6-tert-butylphenol an excellent precursor for the synthesis of five- and six-membered oxygen-containing heterocyclic compounds, such as benzofurans and chromanes.

Benzofuran Synthesis : Dihydrobenzofurans can be synthesized through intramolecular cyclization. One common method is oxidative cyclization, where the allylphenol is treated with an oxidizing agent and a catalyst. For instance, palladium-catalyzed oxidative cyclization can lead to the formation of a five-membered dihydrofuran ring. Another route involves the initial isomerization of the allyl group to a propenyl group, followed by oxidative cyclization to yield a benzofuran. organic-chemistry.org Ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis is another strategy to produce substituted benzofurans. organic-chemistry.org

Chromane Synthesis : The formation of the six-membered chromane ring system can be achieved through various acid-catalyzed annulation reactions. For example, a Friedel-Crafts-type alkylation of the phenol (B47542) by the allyl group can be induced. This typically involves protonation of the double bond to generate a secondary carbocation, which is then attacked by the electron-rich aromatic ring to close the six-membered ring.

The allyl group serves as a handle for advanced carbon-carbon bond-forming reactions, significantly expanding the molecular complexity that can be achieved from 2-allyl-6-tert-butylphenol.

Olefin Metathesis : This reaction redistributes fragments of alkenes by the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs' catalysts) or molybdenum. wikipedia.org 2-Allyl-6-tert-butylphenol can undergo cross-metathesis with other olefins, allowing for the installation of a wide variety of substituents at the end of the side chain. masterorganicchemistry.com Ring-closing metathesis (RCM) is also possible if a second olefin is introduced into the molecule. wikipedia.orgmasterorganicchemistry.com The reaction is driven by the formation of a volatile byproduct, typically ethylene. illinois.edu

Heck Reaction : The Mizoroki-Heck reaction is a palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene. wikipedia.org While the allyl group of 2-allyl-6-tert-butylphenol can act as the alkene partner, the phenolic ring can also be functionalized to participate. The phenolic hydroxyl can be converted into a triflate group (-OTf), a good leaving group, which can then undergo a Heck reaction with another alkene to attach a new substituent to the aromatic ring. wikipedia.orglibretexts.org

Suzuki Reaction : The Suzuki reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. wikipedia.orglibretexts.org Similar to the Heck reaction, the phenol can be converted to an aryl triflate. This triflate derivative of 2-allyl-6-tert-butylphenol can then be coupled with various organoboron reagents to form biaryl compounds or to introduce alkyl, alkenyl, or alkynyl groups onto the aromatic ring. organic-chemistry.org The reaction is valued for its mild conditions and the low toxicity of the boron reagents. wikipedia.org

Table 2: Potential Cross-Coupling Functionalizations

| Reaction | Role of 2-Allyl-6-t-butylphenol Derivative | Coupling Partner | Resulting Bond Formation |

|---|---|---|---|

| Olefin Cross-Metathesis | Alkene (Allyl group) | Another alkene (R-CH=CH2) | C=C (new substituted alkene side chain) |

| Heck Reaction | Aryl Triflate (from phenol) | Alkene | Aryl-C (sp2-sp2) |

| Suzuki Reaction | Aryl Triflate (from phenol) | Organoboron Reagent (R-B(OH)2) | Aryl-R (sp2-sp2 or sp2-sp3) |

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. It is also a key site for etherification and esterification reactions.

The hydroxyl group can be readily converted into ethers and esters, which can serve as protecting groups or introduce new functionalities.

Etherification : The most common method for preparing ethers from phenols is the Williamson ether synthesis. This involves deprotonating the phenol with a base (e.g., sodium hydride or potassium carbonate) to form the corresponding phenoxide, which then acts as a nucleophile in a reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide) to form the ether. Nickel(0) complexes can also promote the reaction of phenols with allylic acetates to form allylic ethers. organic-chemistry.org

Esterification : Phenols can be esterified by reaction with carboxylic acids or, more commonly, with more reactive acid derivatives like acid chlorides or anhydrides. The reaction is often catalyzed by a base (e.g., pyridine) or a strong acid. For instance, related sterically hindered phenols like 4-(3-hydroxypropyl)-2,6-di-tert-butylphenol are known to react with phthalic anhydride to form the corresponding diphthalate ester. sibran.ru Transesterification, where an existing ester exchanges its alkoxy group with the phenol, can also be employed, often under acid or base catalysis. organic-chemistry.org

Carbamation Reactions to Form Derivatives

The hydroxyl group of this compound can undergo carbamation to yield corresponding carbamate derivatives. This reaction involves the attachment of a carbamate group (-OC(O)NH₂) to the phenolic oxygen. The resulting compound, (2-tert-butyl-6-prop-2-enylphenyl) carbamate, is a distinct derivative with altered chemical properties. uni.lu The formation of this carbamate ester introduces a new functional group, which can modify the molecule's polarity, solubility, and biological activity. The general structure of this derivative retains the core phenolic ring with its allyl and tert-butyl substituents.

Table 1: Molecular Details of this compound Carbamate

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉NO₂ |

| Molecular Weight | 233.31 g/mol |

| IUPAC Name | (2-tert-butyl-6-prop-2-enylphenyl) carbamate |

Hydrogen Bonding Interactions and Their Influence on Reactivity

The reactivity of this compound is significantly influenced by the steric hindrance imposed by the bulky tert-butyl and allyl groups positioned ortho to the hydroxyl group. In closely related compounds such as 2,6-di-tert-butylphenol, the substantial steric shielding provided by the two tert-butyl groups prevents the phenolic hydroxyl group from forming intermolecular hydrogen bonds. researchgate.net This steric hindrance forces the hydroxyl group to be coplanar with the benzene ring and isolates it from neighboring molecules. researchgate.net

Similarly, the tert-butyl group in this compound restricts the ability of the phenolic proton to participate in hydrogen bonding networks. This has a direct impact on its reactivity, particularly in hydrogen atom transfer (HAT) reactions. The energy required to break the O-H bond (bond dissociation free energy) is affected by these substituents. For instance, in the 2,6-di-tert-butylphenol series, the Gibbs free energy of activation (ΔG≠XH/X) for hydrogen donation is notably high, indicating that the steric bulk raises the energy barrier for the reaction. nih.gov This steric impediment reduces the accessibility of the hydroxyl group, thereby influencing the kinetics and thermodynamics of its reactions.

Oxidation Chemistry and Radical Scavenging Mechanisms

Formation and Stability of Phenoxy Radicals

The oxidation of this compound leads to the formation of a corresponding phenoxy radical. This process involves the abstraction of the hydrogen atom from the phenolic hydroxyl group. The presence of the bulky tert-butyl group at one ortho position and the allyl group at the other provides significant steric shielding to the resulting radical center on the oxygen atom. wikipedia.org This steric hindrance is crucial for the stability of the phenoxy radical, as it physically obstructs dimerization and other radical-radical termination reactions that would otherwise lead to its rapid decay. wikipedia.orgresearchgate.net

Phenols with substantial steric hindrance, such as 2,4,6-tri-tert-butylphenol, are well-known to form deeply colored and remarkably stable phenoxy radicals upon oxidation. wikipedia.orgrsc.orgrsc.orgresearchgate.net The 2,4,6-tri-tert-butylphenoxy radical, for example, can be isolated as stable crystals. wikipedia.orgrsc.org The stability of the 2-Allyl-6-tert-butylphenoxy radical is attributed to two main factors:

Steric Shielding : The large tert-butyl group prevents other molecules from easily approaching the radical center.

Electron Delocalization : The unpaired electron on the oxygen atom is delocalized across the aromatic ring, contributing to its resonance stabilization.

Kinetic Studies of Radical Scavenging Reactions

The primary mechanism by which hindered phenols like this compound act as antioxidants is through radical scavenging, typically via a hydrogen atom transfer (HAT) mechanism. Kinetic studies on related phenolic compounds provide insight into the efficiency and rate of these reactions. The rate at which a phenol can donate its hydroxyl hydrogen to a free radical determines its radical scavenging effectiveness.

Studies on various phenols demonstrate that the reaction kinetics are highly dependent on the molecular structure. nih.govmdpi.commdpi.com For sterically hindered phenols, the rate of hydrogen donation can be slower compared to less hindered phenols, but the resulting phenoxy radical is more stable and less likely to propagate new radical chains. The stoichiometric factor (n), which represents the number of free radicals trapped by one molecule of the antioxidant, is a key parameter in these studies. For many phenolic compounds, this value is often less than the theoretical maximum of 2. nih.gov The steric factor of bulky t-butyl groups can sometimes lead to less effective radical scavenging compared to phenols with smaller substituents like methoxy groups. nih.gov

Table 2: Factors Influencing Radical Scavenging Kinetics

| Factor | Influence on this compound |

|---|---|

| Steric Hindrance | Slows the rate of hydrogen atom transfer but increases the stability of the resulting phenoxy radical. |

| O-H Bond Strength | The electron-donating/withdrawing nature of substituents influences the ease of hydrogen abstraction. |

| Solvent Polarity | Can affect the reaction mechanism and rates, with different pathways favored in polar versus non-polar media. |

| Radical Type | Reactivity varies depending on the specific free radical being scavenged (e.g., DPPH•, HOO•). |

Quinone Methide Formation and Subsequent Reactivity

Further oxidation of the phenoxy radical derived from this compound, or direct oxidation of the parent phenol, can lead to the formation of a reactive intermediate known as a quinone methide. researchgate.net This transformation is a known bioactivation pathway for many 4-alkylphenols. researchgate.netnih.gov Quinone methides are electrophilic Michael acceptors and are characterized by a methylene group (=CH₂) at the 4-position of a cyclohexadienone ring. rsc.org

These intermediates are highly reactive towards biological nucleophiles. nih.gov For instance, quinone methides derived from butylated hydroxytoluene (BHT), a structurally related compound, have been shown to form adducts with the nucleophilic sites in amino acids and DNA. nih.govnih.gov The reactivity of a quinone methide is influenced by the substituents on the ring. The electrophilicity of the intermediate determines its reaction rate with various nucleophiles, such as the thiol group of cysteine or the amino groups of lysine and deoxyadenosine. nih.govnih.gov The subsequent reactivity of the quinone methide formed from this compound would likely involve similar additions of cellular nucleophiles, a pathway that is often linked to the toxicological effects of some phenolic compounds. researchgate.net

Influence of Steric Hindrance on Oxidation Pathways and Products

Steric hindrance plays a definitive role in directing the oxidation pathways and determining the final products for this compound. The bulky tert-butyl group at the C6 position and the allyl group at the C2 position create a crowded environment around the phenolic hydroxyl group.

This steric crowding has several key consequences:

Favors Phenoxy Radical Stability : As mentioned, steric hindrance is the primary reason for the enhanced stability of the resulting phenoxy radical. It prevents radical-radical coupling at the oxygen atom and slows down reactions with other molecules, allowing the radical to persist longer. wikipedia.orgresearchgate.net

Inhibits Dimerization : Unlike less hindered phenols that can readily dimerize to form C-C or C-O coupled products, the bulky substituents on this compound make such bimolecular reactions sterically unfavorable.

Directs Reaction Sites : Steric hindrance can direct subsequent reactions to less crowded positions on the aromatic ring. While the ortho and para positions are electronically activated, the steric bulk may favor reactions at the less hindered para position, potentially leading to the formation of quinone methide intermediates if a substituent at that position can be eliminated. researchgate.net

Reduces Effectiveness with Bulky Radicals : While effective against smaller radicals, the steric shielding might reduce the scavenging efficiency against larger, more sterically demanding free radicals. nih.gov

In essence, the steric profile of this compound is a controlling factor in its oxidation chemistry, promoting the formation of a stable phenoxy radical while potentially leading to the generation of reactive quinone methides under more forceful oxidizing conditions.

Aromatic Ring Functionalization and Derivatization of this compound

The unique substitution pattern of this compound, featuring a highly activating hydroxyl group and two sterically demanding ortho substituents, governs the reactivity and functionalization of its aromatic ring. This structure allows for a range of derivatization strategies, from predictable electrophilic substitutions to the formation of complex macromolecular architectures.

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The outcome of these reactions on a substituted benzene ring is determined by the electronic and steric properties of the substituents already present. unizin.org In the case of this compound, the directing effects of the hydroxyl, allyl, and tert-butyl groups converge to yield a high degree of regioselectivity.

The substituents on the ring influence both the rate of reaction and the position of the incoming electrophile. lumenlearning.com

Hydroxyl Group (-OH): As a powerful activating group, the -OH group donates electron density into the benzene ring's π-system through resonance. This significantly increases the ring's nucleophilicity, making it much more reactive towards electrophiles than benzene itself. It strongly directs incoming electrophiles to the ortho and para positions. unizin.orgcognitoedu.org

Alkyl Groups (-CH₂CH=CH₂ and -C(CH₃)₃): The allyl and tert-butyl groups are classified as weakly activating groups. They donate electron density through an inductive effect, which stabilizes the carbocation intermediate formed during the substitution process. libretexts.org Like the hydroxyl group, they are also ortho- and para-directors. cognitoedu.org

In this compound, the two positions ortho to the hydroxyl group are occupied by the allyl and tert-butyl groups. Consequently, the combined directing influence of all three substituents is focused on the vacant para position (C4). Furthermore, the significant steric bulk of the tert-butyl group hinders any potential attack at the adjacent ortho-allyl position, making substitution at the para position overwhelmingly favorable. This results in a predictable substitution pattern, where electrophiles are selectively introduced at the position opposite the hydroxyl group.

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Preference |

|---|---|---|---|---|

| -OH (Hydroxyl) | C1 | Strongly Electron-Donating (Resonance) | Strongly Activating | Ortho, Para |

| -CH₂CH=CH₂ (Allyl) | C2 | Weakly Electron-Donating (Inductive) | Weakly Activating | Ortho, Para |

| -C(CH₃)₃ (tert-Butyl) | C6 | Weakly Electron-Donating (Inductive) | Weakly Activating | Ortho, Para |

Synthesis of Phosphorylated Derivatives

The hydroxyl group of this compound provides a reactive site for the synthesis of organophosphorus derivatives. Phosphorylation of sterically hindered phenols is a key reaction for producing various additives, such as flame retardants and antioxidants. While specific studies on this compound are not prevalent, the synthesis can be effectively guided by established procedures for similar hindered phenols, such as 2,2′-methylene-bis(4,6-di-tert-butyl)phenol. acs.org

A common method for phosphorylation involves the reaction of the phenol with phosphoryl chloride (POCl₃) in the presence of a base, typically a tertiary amine like triethylamine, to neutralize the HCl byproduct. The reaction proceeds via nucleophilic attack of the phenolic oxygen on the electrophilic phosphorus atom. The steric hindrance from the ortho-tert-butyl group can slow the reaction rate, often requiring elevated temperatures to achieve a high yield.

A study on a related hindered bisphenol demonstrated that this reaction can be performed efficiently in a continuous flow reactor, overcoming issues like channel clogging from the triethylamine hydrochloride salt byproduct and achieving yields of nearly 98% at 100°C with a residence time of only 4 minutes. acs.org

| Parameter | Condition | Purpose |

|---|---|---|

| Phosphorylating Agent | Phosphoryl chloride (POCl₃) | Provides the phosphorus center for the ester linkage. |

| Base | Triethylamine (Et₃N) | Acts as an HCl scavenger to drive the reaction forward. |

| Solvent | Toluene or other inert solvent | Provides a medium for the reaction. |

| Temperature | ~100 °C | Overcomes the activation energy barrier increased by steric hindrance. |

| Stoichiometry (Phenol:POCl₃:Et₃N) | 1 : 1.1 : 2.8 | Optimized molar ratios to ensure complete reaction and neutralization. |

Formation of Polymeric Scaffolds and Macromolecular Structures (e.g., Calixarenes)

The structure of this compound is suitable for the creation of complex macromolecular structures through two primary pathways: condensation to form calixarene-like macrocycles and polymerization involving the allyl group.

Calixarenes are cyclic oligomers traditionally formed from the condensation of p-substituted phenols with formaldehyde. wikipedia.orgrsc.org The bulky substituents on this compound could potentially be used to form unique, asymmetric calixarene analogues.

More significantly, the allyl group serves as a versatile handle for polymerization, allowing the molecule to act as a monomer or a functional unit on a larger polymer backbone. nih.gov Polymers bearing allyl functionalities are valuable because the double bond can undergo a variety of post-polymerization modifications. nih.gov One of the most common and efficient methods is the thiol-ene reaction, where a thiol is added across the double bond, often initiated by UV light. nih.gov This "click chemistry" approach allows for the covalent bonding of allyl-functionalized molecules onto surfaces or into polymer networks. rsc.org Research has also explored the radical-mediated cyclization of allyl ether monomers, which proceeds through a hydrogen atom abstraction followed by cyclization to form a five-membered ring as part of the polymer chain. nih.gov

This dual reactivity—the ability to form a phenolic backbone and the presence of a polymerizable allyl group—allows for the design of complex, three-dimensional polymeric scaffolds. For instance, a calixarene could be synthesized from an allyl-phenol, and the pendant allyl groups could then be used to cross-link the macrocycles into a robust polymer network. rsc.org

| Strategy | Description | Key Features |

|---|---|---|

| Thiol-Ene Reaction | Photo- or thermally-initiated addition of a thiol (R-SH) across the allyl double bond. nih.gov | High efficiency, mild conditions, often used for surface functionalization or cross-linking. rsc.org |

| Free-Radical Polymerization | Chain-growth polymerization initiated by radicals, where the allyl group acts as the monomer unit. | Can be challenging due to the stability of the allylic radical, often leading to low molecular weight polymers. |

| Radical-Mediated Cyclization | An initiated radical abstracts an allylic hydrogen, followed by reaction with a second monomer to form a five-membered ring within the polymer backbone. nih.gov | Offers a pathway to polymerization for monomers that are difficult to polymerize via simple addition. nih.gov |

Reaction Kinetics and Selectivity Studies

The kinetics and selectivity of reactions involving this compound are dictated by the interplay of electronic effects and, most notably, steric hindrance. While specific kinetic data for this compound are scarce, extensive studies on other hindered phenols provide a strong basis for understanding its reactivity. researchgate.netvinatiorganics.com

The bulky tert-butyl group at one ortho position creates significant steric shielding around the phenolic hydroxyl group and the adjacent allyl group. vinatiorganics.com This hindrance makes the hydroxyl proton less accessible, which can decrease the rate of reactions that require its abstraction, and can also slow the rate of reactions at the ortho-allyl position.

Conversely, the electron-donating nature of the hydroxyl and alkyl substituents activates the aromatic ring, increasing the rate of electrophilic aromatic substitution compared to unsubstituted benzene. mdpi.com Studies on the reaction of various substituted phenolic compounds with hydroxyl radicals have shown that electron-donating groups enhance reactivity, with second-order rate constants typically in the range of 10⁹ to 10¹⁰ M⁻¹s⁻¹. mdpi.com

Selectivity in the functionalization of this compound is high due to these combined effects:

Regioselectivity: As discussed in section 3.4.1, electrophilic attack on the aromatic ring is highly selective for the sterically accessible and electronically enriched para position.

Chemoselectivity: The molecule possesses three distinct reactive sites: the hydroxyl group, the aromatic ring, and the allyl group's double bond. The choice of reagents and reaction conditions determines which site reacts. For example, strong electrophiles under Friedel-Crafts conditions will target the aromatic ring, while phosphorylation reagents will target the hydroxyl group. Reactions specific to alkenes, such as hydroboration-oxidation or epoxidation, can be used to selectively functionalize the allyl group, provided the conditions are controlled to prevent reaction at the more nucleophilic aromatic ring.

Kinetic studies of the alkylation of 2,6-di-tert-butylphenol, a structurally similar compound, highlight the importance of the catalyst and temperature in overcoming steric effects. lp.edu.ua Such studies are crucial for optimizing reaction conditions to achieve desired products with high selectivity and yield.

| Phenolic Compound | Reaction | Rate Constant (k) | Reference |

|---|---|---|---|

| 4-Ethylphenol (4EP) | Aqueous OH Oxidation | 5.73 x 10⁹ M⁻¹s⁻¹ | mdpi.com |

| 2,4-Dimethylphenol (DMP) | Aqueous OH Oxidation | 6.91 x 10⁹ M⁻¹s⁻¹ | mdpi.com |

| Dendritic Hindered Phenols | DPPH Radical Scavenging | First-order reaction kinetics observed. | researchgate.net |

| Phenol | Alkylation with tert-Butyl Alcohol | Reaction time of 120 min for 100% conversion at 70°C. | acs.org |

Advanced Applications of 2 Allyl 6 T Butylphenol and Its Derivatives

Role as a Versatile Chemical Precursor in Organic Synthesis

The presence of multiple reactive sites on the 2-Allyl-6-tert-butylphenol molecule allows it to be a versatile precursor in the field of organic synthesis. The hydroxyl group can undergo esterification and etherification, the aromatic ring can be subject to electrophilic substitution, and the allyl group offers a site for various addition and polymerization reactions.

Synthesis of Fine Chemicals and Specialty Organic Compounds

2-Allyl-6-tert-butylphenol serves as a valuable starting material for the synthesis of a variety of fine and specialty organic compounds. Its derivatives are utilized in the production of antioxidants, stabilizers, and other performance-enhancing additives for plastics, synthetic rubbers, and petroleum products. google.com The reactivity of the allyl group allows for its conversion into other functional groups, leading to the creation of tailored molecules for specific applications. For instance, the closely related 2,6-di-tert-butylphenol is a precursor to complex antioxidants such as Irganox 1098. wikipedia.org The synthetic versatility of hindered phenols like 2-Allyl-6-tert-butylphenol is highlighted by their use in producing a range of stabilizers. google.com

Research has demonstrated the synthesis of various derivatives from substituted phenols. For example, 2,6-di-tert-butyl-4-(3-hydroxypropyl)phenol has been synthesized and evaluated as a radical scavenger, showing comparable activity to commercial antioxidants like Irganox 1010. researchgate.net This indicates the potential for creating multifunctional antioxidants from precursors like 2-Allyl-6-tert-butylphenol.

Table 1: Examples of Specialty Chemicals Derived from Substituted Phenols

| Precursor | Derivative | Application |

| 2,6-di-tert-butylphenol | Methyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate | Intermediate for complex antioxidants |

| 2,6-di-tert-butylphenol | 4,4'-biphenol | Monomer for high-performance polymers |

| 2,6-di-tert-butylphenol | Probucol | Pharmaceutical agent |

| 2,6-di-tert-butylphenol | CGP-7930 | Pharmaceutical agent |

| 2,6-di-tert-butylphenol | Nicanartine | Pharmaceutical agent |

This table illustrates the range of specialty chemicals that can be synthesized from a basic hindered phenol (B47542) structure, highlighting the potential of 2-Allyl-6-t-butylphenol as a precursor.

Building Block for Complex Natural Product Synthesis

In the synthesis of complex molecules, including natural products, the use of pre-functionalized "building blocks" can significantly streamline the process. illinois.edu 2-Allyl-6-tert-butylphenol, with its defined stereochemistry and multiple functional groups, can be considered a valuable building block for the construction of more intricate molecular architectures. illinois.eduillinois.edu The ability to use such building blocks allows for the efficient assembly of complex molecules that might otherwise require lengthy and complicated synthetic routes. illinois.edu While direct examples of 2-Allyl-6-tert-butylphenol in the total synthesis of a specific natural product are not prevalent in the literature, the principle of using substituted phenols as key synthons is well-established.

The concept of iterative cross-coupling (ICC) exemplifies the power of using building blocks in complex synthesis. illinois.edu This methodology allows for the sequential addition of building blocks to construct complex molecules with high precision. illinois.edu The functional handles on 2-Allyl-6-tert-butylphenol make it a potential candidate for such synthetic strategies.

Precursor for Monomers in Advanced Polymer Materials

The allyl group in 2-Allyl-6-tert-butylphenol is a key feature that allows it to function as a precursor for monomers in the development of advanced polymer materials. This vinyl functionality can participate in various polymerization reactions, including radical polymerization, to form polymers with tailored properties. nih.govnih.gov Lignin-derived phenolic compounds, such as 2-methoxy-4-vinylphenol (MVP), have been successfully used as platforms for preparing functional monomers for both thermoplastic and thermoset polymers. mdpi.comresearchgate.netdiva-portal.org This demonstrates the feasibility of utilizing phenolic monomers in polymer synthesis.

The presence of the phenolic hydroxyl group can also be advantageous, as it can be modified to introduce other functionalities or to influence the polymer's properties, such as thermal stability and solubility. The copolymerization of such functional monomers with other commodity monomers allows for the creation of new polymer systems with enhanced performance characteristics.

Application as a Polymer Additive and Stabilizer

Hindered phenolic compounds are widely recognized for their ability to protect polymeric materials from degradation caused by heat, oxidation, and UV radiation. nih.gov 2-Allyl-6-tert-butylphenol and its derivatives are effective additives for enhancing the stability and extending the service life of various polymers.

Role as a Chain-Breaking Antioxidant in Polymer Systems

As a member of the hindered phenol family, 2-Allyl-6-tert-butylphenol functions as a primary antioxidant, playing a crucial role as a chain-breaking antioxidant in polymer systems. mdpi.comenergiforsk.se The mechanism of action involves the donation of the hydrogen atom from the phenolic hydroxyl group to reactive free radicals (such as alkyl and peroxy radicals) that are formed during the oxidation of the polymer. energiforsk.se This process neutralizes the free radicals, interrupting the propagation of the oxidative chain reaction and preventing further degradation of the polymer matrix. mdpi.com

The resulting phenoxy radical is stabilized by the steric hindrance provided by the bulky tert-butyl group at the ortho position, which prevents it from initiating new oxidation chains. nih.govenergiforsk.se This steric shielding is a critical feature of effective hindered phenolic antioxidants.

Table 2: Key Characteristics of Hindered Phenolic Antioxidants

| Feature | Function |

| Phenolic Hydroxyl Group | Donates a hydrogen atom to scavenge free radicals. |

| Steric Hindrance (e.g., tert-butyl groups) | Stabilizes the resulting phenoxy radical and prevents it from initiating new degradation chains. |

| Substituents on the Aromatic Ring | Can modify the antioxidant activity and compatibility with the polymer matrix. |

Mechanisms of Thermal-Oxidative Stability Enhancement in Polyolefins and Hydrocarbons

The thermal-oxidative degradation of polyolefins, such as polypropylene and polyethylene, is a free-radical chain reaction that leads to a loss of mechanical properties. mdpi.comippi.ac.ir Hindered phenolic antioxidants like 2-Allyl-6-tert-butylphenol are essential for enhancing the thermal-oxidative stability of these materials. specialchem.comippi.ac.ir They function by intercepting and neutralizing the free radicals that are generated during the auto-oxidation cycle. mdpi.com

The primary role of these antioxidants is to scavenge peroxy radicals (ROO•), which are key intermediates in the degradation process. By donating a hydrogen atom, the hindered phenol converts the peroxy radical into a hydroperoxide (ROOH) and a stable phenoxy radical. This action effectively breaks the degradation cycle. The efficiency of sterically hindered phenolic antioxidants in providing long-term thermal stability at elevated temperatures is well-documented. specialchem.com

The presence of the allyl group in 2-Allyl-6-tert-butylphenol offers the potential for it to be grafted onto the polymer backbone, leading to a permanent and non-migrating antioxidant. This covalent bonding would prevent the loss of the antioxidant over time due to leaching or volatility, thereby providing long-lasting protection to the polymer.

UV Stabilization Properties in Materials

The inherent structure of this compound, specifically the hindered phenol group, is a foundational element in the development of UV stabilizers. While the compound itself is primarily recognized as an antioxidant, its derivatives, particularly those belonging to the hydroxyphenyl-benzotriazole class, are potent UV absorbers used to protect polymers from degradation. nih.gov These stabilizers are crucial in preventing discoloration and maintaining the structural integrity of plastics, coatings, and other materials upon exposure to ultraviolet light. nih.gov

Derivatives such as 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328), which shares the substituted phenol core, are widely used in plastics like polyethylene, polyvinyl chloride, and polypropylene. nih.gov The mechanism of UV absorption in these benzotriazole derivatives is highly efficient. The presence of the ortho-hydroxy group relative to the benzotriazole ring allows for an excited-state intramolecular proton transfer (ESIPT). This process enables the molecule to absorb harmful UV radiation and dissipate it as harmless thermal energy, thereby protecting the polymer matrix. The antioxidant capability of the phenolic structure provides an additional protective benefit by scavenging free radicals formed during photodegradation. scirp.org The combination of UV filtering and antioxidant properties in a single or multi-component system is a key strategy for enhanced photoprotection. scirp.org

Table 1: Examples of Hindered Phenol-Based UV Stabilizers and Their Applications

| Stabilizer Type | Chemical Class | Protected Materials | Primary Function |

|---|---|---|---|

| UV-328 | Hydroxyphenyl-benzotriazole | Polyolefins, PVC, Polyurethanes, Resins | UV Absorption |

| Drometrizole | Hydroxyphenyl-benzotriazole | Polyesters, Polystyrene | UV Absorption, Antioxidant |

| Phenolic Antioxidants | Di-tert-butyl-phenol derivatives | Polyamides, Polyolefins | Light Stability (synergistic) |

Development of Multifunctional Polymer Additives

The structure of this compound is ideally suited for the creation of multifunctional polymer additives, which combine several protective functions within a single molecule or formulation. The phenolic component provides potent antioxidant activity by scavenging free radicals, while the allyl group serves as a reactive handle. This allyl group can be used to graft the molecule onto the backbone of a polymer, providing permanent protection that does not leach out over time, or it can be chemically modified to introduce additional functionalities.

The development of multifunctional additives is a significant trend in polymer science, aiming to improve efficiency and reduce the total number of additives required. mdpi.com For instance, combining the antioxidant properties of a hindered phenol with the UV-absorbing capabilities of a benzotriazole or another chromophore into one molecule can offer synergistic protection against both thermal and photo-oxidative degradation. specialchem.com Such additives can improve the long-term stability, weatherability, and service life of materials used in demanding applications like automotive parts, construction, and agricultural films. mdpi.com The combination of a phenolic antioxidant with a hindered amine light stabilizer (HALS) and a UV absorber can create a highly effective stabilization package for polymers like polyamides. specialchem.com

Table 2: Functional Components for Multifunctional Additives Based on Phenolic Structures

| Functional Group | Property Conferred | Mechanism of Action |

|---|---|---|

| Hindered Phenol (e.g., di-tert-butylphenol) | Antioxidant / Thermal Stability | Radical Scavenging (H-atom donation) |

| Allyl Group | Reactivity / Grafting Site | Covalent bonding to polymer chains |

| Benzotriazole Moiety | UV Absorption | Excited-State Intramolecular Proton Transfer (ESIPT) |

| Phosphite Group | Secondary Antioxidant | Peroxide Decomposition |

Catalytic Applications and Ligand Design

Beyond material protection, this compound serves as a valuable precursor in the field of catalysis, particularly for designing specialized ligands for transition metal complexes.

Precursor for Ligands in Transition Metal Catalysis

The this compound molecule possesses two key features for ligand synthesis: the allyl group and the phenoxy moiety. The allyl group can coordinate to a metal center in either an η¹ (monohapto) or η³ (trihapto) fashion, making it a versatile component in organometallic chemistry. wikipedia.org The synthesis of such allyl complexes often involves the oxidative addition of an allylic halide to a low-valent metal complex. wikipedia.org Therefore, this compound can be converted into a corresponding allyl halide derivative to serve as a direct precursor for these catalytic complexes.

Furthermore, the presence of bulky substituents like the tert-butyl group on the allyl ligand framework is known to enhance the stability of the resulting metal complexes. vanderbilt.edunih.gov This increased stability is crucial for catalysts that must endure harsh reaction conditions. The phenoxy group can also act as a coordinating site, allowing for the creation of bidentate [O, C]-type ligands, where both the phenolic oxygen and the allyl carbon framework bind to the metal center, potentially creating a more rigid and selective catalytic environment.

Table 3: Synthetic Routes to Transition Metal Allyl Complexes

| Synthesis Method | Precursors | Description |

|---|---|---|

| Oxidative Addition | Allyl Halides + Low-Valent Metal | A common route where the metal's oxidation state increases upon ligand addition. wikipedia.org |

| Salt Metathesis | Allyl Grignard/Lithium Reagents + Metal Halides | Involves the exchange of ions to form the desired complex. wikipedia.org |

| Nucleophilic Attack | Nucleophiles + η⁴-Diene Complexes | A nucleophile attacks a coordinated diene to form an allyl complex. wikipedia.org |

| Hydride Abstraction | Alkene Complexes | A hydride is removed from an alkene ligand to generate an allyl ligand. wikipedia.org |

Role in Polymerization Inhibition

Hindered phenols, including this compound, are effective inhibitors for free-radical polymerization, which is essential for the safe storage, transport, and processing of reactive monomers. fluoryx.com Their primary role is to prevent premature and uncontrolled polymerization initiated by contaminants, heat, or light.

The inhibition mechanism is dependent on the presence of oxygen. longchangchemical.com During storage, monomers can slowly form alkyl radicals (R•). Oxygen rapidly reacts with these radicals to create highly reactive peroxy radicals (ROO•). fluoryx.com Phenolic inhibitors excel at terminating these peroxy radicals through a hydrogen atom transfer from the hydroxyl group of the phenol. This reaction forms a hydroperoxide and a stable phenoxy radical. This resulting phenoxy radical is sterically hindered and resonance-stabilized, making it too unreactive to initiate a new polymer chain, thereby effectively terminating the reaction. fluoryx.comlongchangchemical.com Because phenolic inhibitors are much more effective against peroxy radicals than alkyl radicals, a small amount of dissolved oxygen is necessary for them to function efficiently as storage inhibitors. fluoryx.com

Table 4: Performance of Phenolic Inhibitors in Styrene Polymerization

| Inhibitor | Type | Polymer Growth (after 4h) | Conversion % (after 4h) |

|---|---|---|---|

| 2,6-di-tert-butyl-4-methoxyphenol (DTBMP) | Phenolic | 16.40% | 0.048% |

| 2,6-di-tert-butyl-4-methylphenol (BHT) | Phenolic | 42.50% | 0.111% |

Data derived from a comparative study on styrene polymerization inhibition. mdpi.com

Influence on Reaction Selectivity and Efficiency in Chemical Processes

When used to form ligands for transition metal catalysts, derivatives of this compound can profoundly influence the selectivity and efficiency of chemical reactions. The large steric bulk of the tert-butyl group positioned ortho to the coordinating group (either the phenoxy oxygen or the allyl moiety) creates a congested environment around the metal center.

This steric hindrance can play a critical role in dictating reaction outcomes:

Regioselectivity: The ligand's bulk can block certain approaches of a substrate molecule to the catalytic center, favoring reaction at a less sterically hindered position. This is crucial in reactions like C-H activation or allylation, where multiple reaction sites are available. escholarship.org

Enantioselectivity: In asymmetric catalysis, chiral ligands derived from this scaffold can create a chiral pocket around the metal, forcing the substrate to bind in a specific orientation. This geometric constraint leads to the preferential formation of one enantiomer of the product over the other. The ability to modify ligand structure allows for fine-tuning of the catalyst to achieve high enantiomeric excess. nih.gov

By systematically modifying the structure of ligands derived from this compound, chemists can develop highly selective and efficient catalysts tailored for specific synthetic transformations. researchgate.net

Spectroscopic and Advanced Analytical Characterization of 2 Allyl 6 T Butylphenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. Through the analysis of ¹H and ¹³C nuclei and their interactions, a complete structural map can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In 2-Allyl-6-t-butylphenol, distinct signals are expected for the hydroxyl, aromatic, allyl, and t-butyl protons.